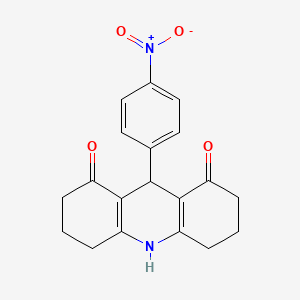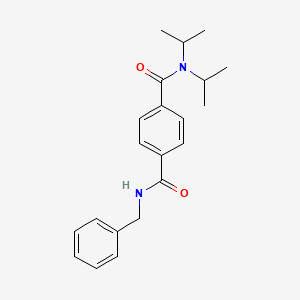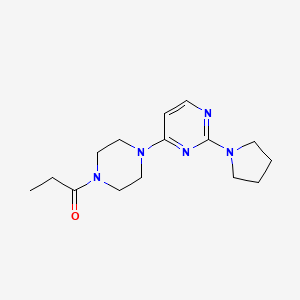
methyl 6-(anilinocarbonyl)-2,3,4,5-tetrachloro-5-(dichloromethyl)-3-cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(anilinocarbonyl)-2,3,4,5-tetrachloro-5-(dichloromethyl)-3-cyclohexene-1-carboxylate is a useful research compound. Its molecular formula is C16H13Cl6NO3 and its molecular weight is 480.0 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 6-(anilinocarbonyl)-2,3,4,5-tetrachloro-5-(dichloromethyl)-3-cyclohexene-1-carboxylate is 478.899709 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 6-(anilinocarbonyl)-2,3,4,5-tetrachloro-5-(dichloromethyl)-3-cyclohexene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-(anilinocarbonyl)-2,3,4,5-tetrachloro-5-(dichloromethyl)-3-cyclohexene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Generation and Reactivity of Aminophenyl Cations
Guizzardi et al. (2001) discussed the generation and reactivity of the 4-aminophenyl cation through photolysis, highlighting the potential of such cations in forming various substituted compounds through electrophilic substitution reactions. This suggests that compounds with anilinocarbonyl groups could participate in similar photochemical processes, leading to diverse synthetic applications (Guizzardi et al., 2001).
Reactions of Tetraoxo Compounds
Mukovoz et al. (2017) explored the reactions of methyl 3,4,6-trioxoheptanoate with arylamines, indicating the potential for creating complex molecules through the interaction of carbonyl groups with amines, which could be relevant for understanding the reactivity of similar carbonyl- and amine-containing compounds (Mukovoz et al., 2017).
Palladium-Catalyzed Oxidative Cyclization
Bacchi et al. (2005) reported on heterocyclic derivative syntheses via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, demonstrating the utility of palladium catalysis in constructing cyclic compounds with complex substituents. This work may offer insights into catalytic strategies for modifying compounds with similar structural motifs (Bacchi et al., 2005).
Hydrogen Bonding in Anticonvulsant Enaminones
Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones, which involve cyclohexene rings and amine groups. Understanding the hydrogen bonding in such compounds could provide insights into the molecular interactions and stability of related chemicals (Kubicki et al., 2000).
Propiedades
IUPAC Name |
methyl 2,3,4,5-tetrachloro-5-(dichloromethyl)-6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl6NO3/c1-26-14(25)8-9(13(24)23-7-5-3-2-4-6-7)16(22,15(20)21)12(19)11(18)10(8)17/h2-6,8-10,15H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQDKSKOIVWRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(=C(C(C1C(=O)NC2=CC=CC=C2)(C(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl6NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)
![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)
![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)
![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)


![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)
